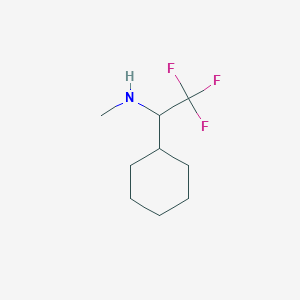

1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2,2,2-trifluoro-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h7-8,13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKGMUMWTVXEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CCCCC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717221 | |

| Record name | 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314957-93-1 | |

| Record name | 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways and Kinetic Investigations of Reactions Involving 1 Cyclohexyl 2,2,2 Trifluoro N Methylethan 1 Amine Analogs

Detailed Reaction Mechanisms of N-Trifluoromethylation

N-trifluoromethylation introduces the N-CF3 motif, a functional group of significant interest in medicinal chemistry. academie-sciences.fr The direct trifluoromethylation of amines can proceed through various mechanisms, including electrophilic, nucleophilic, and radical pathways, depending on the reagents and conditions employed. researchgate.netacs.org

The nature of the intermediates and transition states in N-trifluoromethylation is highly dependent on the chosen methodology.

Electrophilic Trifluoromethylation : When using hypervalent iodine reagents, such as Togni's reagent, the mechanism can involve the formation of a protonated reagent and an N-trifluoromethyl nitrilium ion as key intermediates. academie-sciences.fr For copper- and palladium-catalyzed reactions, the formation of organometallic intermediates is proposed. For instance, a copper-catalyzed pathway may proceed through the generation of a copper-trifluoromethyl complex followed by oxidative addition to form an arylcopper(III) intermediate. nih.gov Similarly, palladium-mediated trifluoromethylation can involve a Pd(IV)-CF3 complex as a potentially important intermediate. acs.org

Radical Trifluoromethylation : In photoredox catalysis, trifluoromethyl radicals (•CF3) are generated via a single electron transfer (SET) process from the photolytically activated catalyst to the trifluoromethyl source. nih.govorientjchem.org These radicals then react with the substrate. The reaction can be inhibited by radical scavengers like TEMPO, suggesting the involvement of radical intermediates. conicet.gov.ar

Table 1: Key Intermediates in N-Trifluoromethylation Reactions

| Reaction Type | Reagent/Catalyst System | Proposed Intermediate(s) | Source(s) |

| Electrophilic | Togni's Reagent I | N-trifluoromethyl nitrilium ion | academie-sciences.fr |

| Electrophilic | CuI / 1,10-phenanthroline | Arylcopper(III) complex | nih.gov |

| Electrophilic | Pd(OAc)₂ | Pd(IV)-CF₃ complex | acs.org |

| Radical | Ir catalyst / Light | Trifluoromethyl radical (•CF₃) | nih.govorientjchem.org |

Reagents and catalysts are pivotal in directing the reaction toward a specific mechanistic pathway and achieving high efficiency.

Trifluoromethylating Reagents : Electrophilic trifluoromethylating reagents, often referred to as "CF3+" sources, include hypervalent iodine compounds (Togni's reagents) and sulfonium (B1226848) salts (Umemoto's reagents). academie-sciences.frresearchgate.net These reagents are designed to transfer an electrophilic trifluoromethyl group to a nucleophilic nitrogen atom. researchgate.net Radical CF3 sources, such as trifluoroiodomethane, are used in conjunction with photoredox catalysts to generate trifluoromethyl radicals. wikipedia.orgnih.gov

Catalysts : Transition metals like copper and palladium are frequently used to catalyze trifluoromethylation. nih.gov Copper(I) salts can catalyze the reaction of aryl iodides, possibly through a Cu(I)/Cu(III) catalytic cycle. nih.gov Palladium catalysts can mediate C-CF3 bond formation through intermediates like Pd(IV) complexes. acs.org In recent years, photoredox catalysis using iridium or ruthenium complexes has emerged as a powerful method for generating CF3 radicals under mild conditions, enabling trifluoromethylation via one-electron pathways. nih.govorientjchem.org

Stereochemical Mechanism Elucidation

The synthesis of chiral trifluoromethylated amines is of paramount importance, as the stereochemistry often dictates the biological activity of a molecule. nih.gov Achieving high stereoselectivity requires a deep understanding of the reaction mechanism.

The origin of stereoselectivity in the synthesis of chiral trifluoromethylamines typically lies in the use of chiral catalysts, auxiliaries, or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

A notable strategy is the catalytic enantioselective isomerization of trifluoromethyl imines via a 1,3-proton shift, which can be catalyzed by chiral organic molecules like cinchona alkaloids. nih.gov In this process, the chiral catalyst facilitates a proton transfer in an asymmetric environment, leading to the formation of an optically active amine. nih.gov Another powerful approach is the asymmetric aza-Henry reaction, where chiral phase-transfer catalysts, such as amino acid-derived quaternary ammonium (B1175870) salts, guide the nucleophilic attack of nitromethane (B149229) onto trifluoromethyl ketimines with high enantioselectivity. frontiersin.org

The stereospecific isomerization of α-chiral allylic amines represents a chirality transfer method where the stereocenter is effectively moved from the α- to the γ-position. nih.gov Furthermore, the catalytic enantioselective reduction of trifluoromethyl-substituted ketimines is a common strategy, where the stereochemical outcome can be highly dependent on the E/Z geometry of the imine substrate. nih.gov

Table 2: Examples of Catalytic Systems for Asymmetric Synthesis of Trifluoromethylamines

| Reaction Type | Catalyst | Substrate Type | Achieved Enantioselectivity (ee) | Source(s) |

| Imine Isomerization | DHQ-7f (Cinchona Alkaloid) | N-benzyl trifluoromethyl imines | Up to 90% ee | nih.gov |

| Aza-Henry Reaction | Amino acid-derived quaternary ammonium salt | N-Boc trifluoromethyl ketimines | Up to 70% ee | frontiersin.org |

| Strecker Reaction | Takemoto's thiourea | N-aryl trifluoromethyl ketimines | Highly enantioselective | nih.gov |

| Imine Reduction | Transition Metal Catalysts | Trifluoromethyl-substituted imines | High enantioselectivity | nih.gov |

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and understanding the origins of stereocontrol. researchgate.netmdpi.com These computational methods allow for the mapping of potential energy surfaces and the characterization of transition states.

By calculating the energies of the different transition states leading to the possible stereoisomers, researchers can predict the major product of a stereoselective reaction. The stereoisomer formed via the lower-energy transition state is the one that is kinetically favored. researchgate.net For example, in the silver-promoted fluorination of chiral α-bromoamides, DFT calculations were used to rationalize the observed retention of configuration. The calculations suggested a double-inversion pathway that proceeds through the formation of an aziridinone (B14675917) intermediate, which was consistent with experimental results. researchgate.net This approach provides deep mechanistic insights that are often inaccessible through experimental means alone, guiding the design of more selective catalysts and reaction conditions.

C-N Bond Activation and Rearrangement Processes

Beyond formation, the transformation of trifluoromethylated amines through C-N bond activation and molecular rearrangements opens avenues to complex molecular architectures.

C-N Bond Activation : The cleavage of typically inert C-N bonds can be achieved using transition-metal catalysis. rsc.orgresearchgate.net A common mechanism involves the oxidative addition of a low-valent metal, such as palladium(0) or ruthenium(0), into the C-N bond. rsc.org This step converts the stable C-N bond into more reactive organometallic species, which can then participate in further transformations like cross-coupling reactions. rsc.orgresearchgate.net This strategy is particularly effective for allylic amines, where the metal catalyst coordinates to the double bond, facilitating the cleavage of the adjacent C-N bond. rsc.org

Rearrangement Processes : Analogs of trifluoromethylated amines can undergo various synthetically useful rearrangements.

Aza-Cope Rearrangement : An iridium-catalyzed asymmetric cascade reaction involving umpolung allylation of a trifluoroethylisatin ketimine is followed by a stereospecific 2-aza-Cope rearrangement to furnish α-trifluoromethyl-containing homoallylic amines. acs.org

Aziridinium (B1262131) Ion-Mediated Rearrangement : Optically active α-trifluoromethylamines can be synthesized from β-amino-α-trifluoromethyl alcohols through a rearrangement that proceeds via an aziridinium ion intermediate under kinetic control. acs.org

Isomerization of Allylic Amines : The stereospecific isomerization of α-chiral allylic amines, mediated by an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), allows for the synthesis of γ-chiral aliphatic amines through a nih.govnih.gov-hydrogen shift. nih.govacs.org

Ring Expansion Rearrangement : Stereoselective rearrangements of (trifluoromethyl)prolinols can lead to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines, demonstrating a ring expansion pathway. scienceopen.com

These rearrangement processes are powerful tools for skeletal diversification and the stereocontrolled synthesis of complex amine structures.

Influence of Trifluoromethyl and Cyclohexyl Moities on Reaction Kinetics

The reaction kinetics of 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine and its analogs are profoundly influenced by the unique electronic and steric properties of the trifluoromethyl (CF₃) and cyclohexyl groups attached to the α-carbon. The interplay between the strong inductive effect of the trifluoromethyl group and the significant steric hindrance of the cyclohexyl moiety governs the reactivity of the amine, its nucleophilicity, and the rates of reactions in which it participates.

Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.govmdpi.com When placed at the α-position to an amine, the CF₃ group drastically reduces the electron density on the nitrogen atom through a strong negative inductive (-I) effect. This electronic modulation has a direct and significant impact on the basicity and nucleophilicity of the amine.

The most quantifiable measure of this effect is the change in the acid dissociation constant (pKa) of the conjugate acid. The presence of an α-trifluoromethyl group makes the amine significantly less basic. There is a linear correlation between the extent of α-fluorine substitution and the decrease in amine basicity. nih.gov This reduction in basicity means that the lone pair of electrons on the nitrogen is less available to accept a proton or to act as a nucleophile in chemical reactions. Consequently, reactions that rely on the nucleophilic character of the amine, such as N-alkylation or acylation, are expected to proceed at a considerably slower rate compared to their non-fluorinated analogs. nih.gov The inductive effect can also impede the coordination of the amine to a metal catalyst, further complicating its reactivity in catalyzed transformations. nih.gov

| Compound | Structure | pKa of Conjugate Acid |

|---|---|---|

| Ethylamine | CH₃CH₂NH₂ | 10.67 alfa-chemistry.com |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 |

| Cyclohexylamine | c-C₆H₁₁NH₂ | 10.64 wikipedia.org |

| Aniline | C₆H₅NH₂ | 4.6 |

Data for 2,2,2-Trifluoroethylamine is derived from comparative statements in scientific literature discussing the significant drop in pKa upon trifluoromethylation. nih.gov

Steric Influence of the Cyclohexyl Moiety

The cyclohexyl group is a bulky, non-planar aliphatic substituent that primarily influences reaction kinetics through steric effects. spcmc.ac.in Unlike linear alkyl chains, the rigid chair conformation of the cyclohexane (B81311) ring creates significant steric hindrance around the reaction center, which can slow down reactions by impeding the approach of reagents. researchgate.netyoutube.com This phenomenon, known as steric hindrance, increases the activation energy of the transition state, thereby decreasing the reaction rate. spcmc.ac.in

The specific conformation of the cyclohexyl ring is critical. Substituents on a cyclohexane ring can occupy either axial or equatorial positions, and these positions are not sterically equivalent. Reactions involving axially substituted cyclohexanes are often subject to greater steric strain due to 1,3-diaxial interactions, which can affect the stability of the transition state and thus the reaction rate. For example, studies on the oxidation of substituted cyclohexanols have shown that the axial isomer can react three to four times faster than the equatorial isomer. spcmc.ac.in This effect, termed "steric acceleration," is attributed to the relief of ground-state steric strain upon moving to the transition state. spcmc.ac.in Conversely, in bimolecular displacement reactions, the inertness of cyclohexyl halides is often attributed to the steric hindrance afforded by the puckered ring structure. researchgate.net For analogs of this compound, the bulky cyclohexyl group is expected to sterically shield the nitrogen atom and the α-carbon, slowing the kinetics of reactions involving nucleophilic attack or interaction with a catalyst. acs.org

| Reaction | Substrate (Isomer) | Relative Rate | Kinetic Effect |

|---|---|---|---|

| Chromic Acid Oxidation of 4-tert-Butylcyclohexanol | Axial Isomer (cis) | ~3-4 | The faster rate for the axial alcohol is due to relief of steric strain in the transition state. spcmc.ac.in |

| Equatorial Isomer (trans) | 1 | ||

| Hydrolysis of 4-tert-Butylcyclohexyl p-Toluenesulfonate | Axial Isomer (cis) | 1 | The equatorial isomer reacts faster as the departing group is less sterically hindered. |

| Equatorial Isomer (trans) | ~50-100 | ||

| Enzymatic Oxidation by Cyclohexylamine Oxidase (CHAO) | Cyclohexylamine | 1 | Substitution on the ring can alter the binding and rate of enzymatic transformation. canada.ca |

| 4-Methylcyclohexylamine | 1.3 |

Relative rates are compiled from studies on the reactivity of cyclohexane derivatives. spcmc.ac.incanada.ca

Advanced Reactivity and Derivatization of 1 Cyclohexyl 2,2,2 Trifluoro N Methylethan 1 Amine

Transformations at the Amine Nitrogen

The secondary amine functionality in 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine serves as a prime site for a variety of chemical modifications, including N-alkylation and N-acylation, as well as more complex transformations leading to the formation of heterocyclic systems.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in this compound is nucleophilic and can readily participate in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modulating the compound's steric and electronic properties.

N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom can be achieved using various alkylating agents such as alkyl halides, sulfates, or sulfonates. The reaction typically proceeds via a nucleophilic substitution mechanism. Given the steric hindrance posed by the adjacent cyclohexyl and trifluoromethyl groups, the choice of reaction conditions, including the base and solvent, is crucial for achieving high yields. Strong, non-nucleophilic bases are often preferred to deprotonate the amine without competing in the alkylation reaction.

Interactive Data Table: Representative N-Alkylation Reactions of Secondary Amines

| Alkylating Agent | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetonitrile | Reflux | 1-Cyclohexyl-2,2,2-trifluoro-N,N-dimethylethan-1-amine |

| Benzyl bromide | NaH | THF | 25-60 | N-Benzyl-1-cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine |

N-Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or activated esters to form the corresponding amides. These reactions are generally high-yielding and can be performed under mild conditions. The resulting N-acyl derivatives can exhibit altered biological activities and physicochemical properties compared to the parent amine. The trifluoroacetylation of amines is a common derivatization technique, and while the parent amine already contains a trifluoromethyl group, acylation with other fluorinated or non-fluorinated acylating agents can be explored. organic-chemistry.org

Interactive Data Table: Representative N-Acylation Reactions of Secondary Amines

| Acylating Agent | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | 0-25 | N-(1-Cyclohexyl-2,2,2-trifluoroethyl)-N-methylacetamide |

| Benzoyl chloride | Pyridine | Dichloromethane | 25 | N-(1-Cyclohexyl-2,2,2-trifluoroethyl)-N-methylbenzamide |

Amine Functionalization for Heterocycle Formation

The secondary amine of this compound can serve as a key building block for the synthesis of various nitrogen-containing heterocycles. These transformations often involve intramolecular cyclization reactions following an initial functionalization step.

For instance, reaction with bifunctional electrophiles can lead to the formation of five, six, or seven-membered rings. An initial N-alkylation with a reagent containing a terminal leaving group, followed by an intramolecular nucleophilic substitution, is a common strategy. The presence of the trifluoromethyl group can influence the regioselectivity of such cyclizations. nih.gov

Another approach involves the condensation of the amine with dicarbonyl compounds or their equivalents to form heterocyclic systems like piperidines or pyrrolidines. organic-chemistry.orgmdpi.comnih.govresearchgate.netorganic-chemistry.org The synthesis of α-trifluoromethyl piperidines, for example, has been achieved through the cyclization of linear amines. mdpi.com

Interactive Data Table: Potential Heterocycle Formation Reactions

| Reagent | Reaction Type | Expected Heterocycle |

|---|---|---|

| 1,4-Dihalobutane | Tandem N-alkylation/intramolecular cyclization | 1-(1-Cyclohexyl-2,2,2-trifluoroethyl)-1-methylpyrrolidinium salt |

| Glutaraldehyde | Reductive amination | 1-(1-Cyclohexyl-2,2,2-trifluoroethyl)-1-methylpiperidinium salt |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be highly stable and chemically inert. However, under specific conditions, it can undergo transformations such as fluorine atom exchange or C-F bond activation, opening avenues for further derivatization.

Fluorine Atom Exchange Reactions

While challenging, the exchange of fluorine atoms in a trifluoromethyl group for other halogens or functional groups is a known transformation, though it typically requires harsh conditions or specific reagents. For aliphatic trifluoromethyl groups that are not activated by adjacent functionalities, these reactions are particularly difficult. Isotopic labeling studies have been used to identify defluorination degradation pathways of trifluoromethyl groups. nih.gov

C-F Bond Activation in Derivatization

The activation of the strong C-F bond is a significant challenge in organic synthesis. For non-activated aliphatic trifluoromethyl groups, this typically requires forcing conditions or the use of highly reactive reagents, such as low-valent metals or radical initiators. Recent advances in photoredox catalysis have shown promise for the hydrodefluorination of trifluoromethylarenes, and similar principles could potentially be applied to aliphatic systems. nih.govacs.org

Radical-mediated C-F bond functionalization represents a plausible strategy. The generation of a radical at a position α to the trifluoromethyl group could potentially lead to β-fluoride elimination, although this is less common for trifluoromethyl groups compared to monofluoromethyl or difluoromethyl groups. Alternatively, single-electron transfer (SET) to the trifluoromethyl group could initiate its fragmentation.

Modifications of the Cyclohexyl Moiety

The cyclohexyl ring in this compound is a saturated hydrocarbon moiety and generally less reactive than the amine or even the trifluoromethyl group. However, late-stage functionalization of C-H bonds in saturated rings has become a powerful tool in medicinal chemistry for accessing novel analogs of existing molecules. nih.govacs.orgresearchgate.net

Selective C-H functionalization of the cyclohexyl ring can be achieved through various methods, including directed metalation, radical-based reactions, or enzymatic transformations. The directing effect of the adjacent amine or other functional groups introduced onto the molecule could be exploited to achieve regioselective functionalization. Transannular C-H functionalization of cycloalkanes is a known process that can be facilitated by appropriate directing groups and catalysts. researchgate.netnih.govsubstack.comnih.gov

Oxidative functionalization of the cyclohexyl ring, for instance, could introduce hydroxyl or keto groups, providing handles for further derivatization. Such oxidations are often performed in the pharmaceutical industry to modify complex molecules. nih.gov Ring expansion or contraction reactions, while less common for simple cyclohexyl groups, could be envisioned following initial functionalization. acs.orgrsc.orgresearchgate.net

Interactive Data Table: Potential Modifications of the Cyclohexyl Moiety

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| C-H Oxidation | RuCl₃/Oxone | Hydroxylated or carbonylated cyclohexyl derivative |

| Radical Halogenation | N-Bromosuccinimide/AIBN | Brominated cyclohexyl derivative |

Stereoselective Cyclohexane (B81311) Functionalization

The functionalization of C-H bonds, particularly in cycloalkanes, offers a powerful tool for the synthesis of complex molecules by allowing for the modification of what are typically considered unreactive sites. In the context of this compound, the cyclohexane ring possesses multiple C-H bonds that could, in principle, be selectively functionalized.

Directed metalation strategies have proven effective for the site-selective and stereoselective C-H functionalization of cyclic amines. For instance, N-directing groups can facilitate the lithiation of a specific C-H bond, followed by quenching with an electrophile. While the N-methyl group in the target molecule is not a traditional directing group, its basicity could influence the regioselectivity of deprotonation in the presence of a strong base.

Furthermore, catalyst-controlled C-H functionalization presents a promising avenue. Rhodium-catalyzed carbene insertion, for example, has been utilized for the desymmetrization of substituted cyclohexanes with high site- and stereoselectivity. The electronic and steric properties of the 1-(2,2,2-trifluoro-N-methylethyl) substituent would likely play a significant role in directing such a transformation. The electron-withdrawing nature of the trifluoromethyl group could influence the reactivity of adjacent C-H bonds.

Table 1: Hypothetical Stereoselective C-H Functionalization Reactions This table presents plausible outcomes for the functionalization of the cyclohexane ring based on known methodologies for similar compounds.

| Reaction Type | Catalyst/Reagent | Electrophile | Potential Product | Expected Diastereomeric Ratio (d.r.) |

| Directed Lithiation | s-BuLi/TMEDA | CH₃I | Methylated cyclohexane derivative | Moderate to High |

| Rh-Carbene Insertion | Rh₂(OAc)₄ / Donor-Acceptor Carbene | - | Ester-functionalized cyclohexane | High |

| Pd-Catalyzed C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | Arylated cyclohexane derivative | Moderate to High |

Ring Opening and Ring Expansion/Contraction Strategies

The manipulation of the cyclohexane ring itself, through ring-opening, expansion, or contraction, could lead to novel molecular scaffolds. Such transformations often proceed through cationic, anionic, or radical intermediates.

Ring Opening: While the saturated cyclohexane ring is generally stable, specific functionalities can be introduced to facilitate ring opening. For example, the introduction of a hydroxyl group on the ring could enable oxidative cleavage.

Ring Expansion and Contraction: These reactions are valuable for accessing different ring sizes from a common precursor. Ring expansion can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement, which involves the diazotization of an aminocycloalkane followed by rearrangement. Introducing an amino group onto the cyclohexane ring of this compound could provide a handle for such a transformation.

Ring contraction can be induced by rearrangements such as the Favorskii rearrangement of α-haloketones or through carbocationic rearrangements. Again, prior functionalization of the cyclohexane ring would be a prerequisite for these strategies. For instance, the conversion of a cyclohexyl methyl group to a leaving group could initiate a Wagner-Meerwein-type ring contraction.

Table 2: Potential Ring Transformation Strategies This table outlines hypothetical pathways for modifying the cyclohexane ring structure.

| Transformation | Key Intermediate | Reagents | Potential Product |

| Ring Expansion | Diazonium salt | NaNO₂, HCl | Cycloheptanone derivative |

| Ring Contraction | α-Haloketone | Base (e.g., NaOMe) | Cyclopentanecarboxylic acid derivative |

| Ring Contraction | Carbocation | Lewis Acid | Methylcyclopentyl derivative |

Preparation of Conjugates and Probes

The secondary amine functionality in this compound serves as a key handle for the preparation of conjugates and molecular probes. These derivatives are valuable tools in chemical biology and medicinal chemistry for studying biological processes and for drug discovery.

The nucleophilic nature of the secondary amine allows for its reaction with a variety of electrophilic partners. For instance, amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be readily coupled to the amine to generate fluorescently labeled probes. These probes can be used for imaging and tracking the molecule in biological systems.

Furthermore, the amine can be used as a point of attachment for linker molecules, which can then be connected to other functionalities, such as biotin (B1667282) for affinity-based purification, or to solid supports for the development of screening assays. The synthesis of bioconjugates, where the molecule is attached to a biomolecule like a peptide or an antibody, is also a feasible strategy for targeted delivery or to study molecular interactions.

The trifluoromethyl group can also serve as a useful spectroscopic probe, particularly for ¹⁹F NMR studies, providing a sensitive signal for monitoring the molecule's environment and interactions.

Table 3: Examples of Conjugation and Probe Synthesis This table illustrates potential derivatization of the amine functionality for the creation of functional molecules.

| Derivative Type | Reagent | Linker (if applicable) | Application |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | - | Cellular imaging |

| Biotinylated Conjugate | NHS-Biotin | Polyethylene glycol (PEG) | Affinity purification |

| Peptide Conjugate | Activated peptide (e.g., with EDC/NHS) | - | Targeted delivery |

No Publicly Available Research Found on the Computational and Theoretical Chemistry of this compound

The inquiries for information on this specific compound did not yield any studies that have undertaken Density Functional Theory (DFT) calculations, conformational energy landscape mapping, or advanced spectroscopic predictions. Furthermore, there is no available research on the computational modeling of its synthetic pathways, including transition state analysis for catalytic cycles or the theoretical basis for its stereoselectivity. Quantum chemical investigations detailing its reactivity and stability also appear to be absent from the current body of scientific literature.

While computational and theoretical chemistry are powerful tools for characterizing novel compounds, it appears that this compound has not yet been the subject of such detailed in silico studies, or the results of any such research are not publicly available.

Utility of 1 Cyclohexyl 2,2,2 Trifluoro N Methylethan 1 Amine As a Building Block in Complex Organic Synthesis

Precursor to Fluorinated Nitrogen-Containing Heterocycles

The synthesis of fluorinated nitrogen-containing heterocycles is of great interest due to their prevalence in pharmaceuticals and agrochemicals. ekb.egresearchgate.nete-bookshelf.de Chiral amines like 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine serve as valuable starting materials for constructing these ring systems, where the fluorine atoms can enhance metabolic stability and binding affinity. ekb.eg

The secondary amine functionality allows for cyclization reactions through processes like intramolecular nucleophilic substitution or condensation with bifunctional reagents. For instance, reaction with a molecule containing two electrophilic sites could lead to the formation of a fluorinated piperidine, pyrrolidine, or other heterocyclic structures. The trifluoromethyl group's strong electron-withdrawing nature can influence the reactivity of the adjacent stereocenter during these transformations.

Table 1: Potential Heterocyclic Scaffolds from Fluorinated Amines

| Heterocycle Class | General Synthetic Strategy | Potential Influence of CF3 Group |

|---|---|---|

| Fluorinated Piperidines | Cyclization via intramolecular substitution | Modulates nitrogen basicity and reaction kinetics |

| Fluorinated Pyrrolidines | Reaction with 1,4-dihaloalkanes | Influences stereochemical outcome of cyclization |

| Fluorinated Azetidines | Intramolecular photolytic cyclization | Can direct radical fluorination pathways nih.gov |

| Fused Heterocycles | Pictet-Spengler or Bischler-Napieralski type reactions | Affects the electronic properties of the aromatic transition state |

This table is illustrative of general strategies for synthesizing fluorinated N-heterocycles from chiral amine precursors.

Application in the Synthesis of Chiral Molecules

The primary value of a chiral building block is its ability to transmit its stereochemical information to a new, more complex molecule. In the case of this compound, the stereocenter adjacent to both the bulky cyclohexyl and the trifluoromethyl groups provides a well-defined three-dimensional environment. This inherent chirality can be leveraged to synthesize other enantiomerically pure compounds.

For example, the amine could be used as a key fragment in the total synthesis of a natural product or a pharmaceutical agent. Its integration into a larger carbon skeleton would establish a specific stereocenter, which could then direct the stereochemistry of subsequent bond-forming reactions.

Role as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

Beyond its role as a structural component, this compound has potential applications as a controlling agent in asymmetric reactions. This can occur in two primary ways: as a chiral auxiliary or as a chiral ligand.

As a Chiral Auxiliary: A chiral auxiliary is a molecule temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com The amine could be converted into an amide with an achiral carboxylic acid. The steric bulk of the cyclohexyl group and the electronic influence of the trifluoromethyl group would then create a biased environment, forcing an incoming reagent to attack from a specific face. nih.govsigmaaldrich.com After the reaction, the auxiliary can be cleaved and recovered.

As a Chiral Ligand: The nitrogen atom in the amine can coordinate to a metal center, making it a candidate for a chiral ligand in transition-metal catalysis. A metal complex bearing this chiral amine could catalyze a variety of transformations, such as asymmetric hydrogenations, additions, or cyclizations, inducing high enantioselectivity in the product. nih.gov The combination of steric bulk and fluorine's electronic properties is a known strategy for designing effective ligands.

Table 2: Potential Roles in Asymmetric Catalysis

| Role | Reaction Type | Mechanism of Stereocontrol |

|---|---|---|

| Chiral Auxiliary | Asymmetric Alkylation | The auxiliary shields one face of the enolate, directing the electrophile to the opposite face. nih.gov |

| Asymmetric Aldol Reaction | Forms a chiral enolate with a defined geometry, controlling the approach of the aldehyde. wikipedia.org | |

| Chiral Ligand | Asymmetric Hydrogenation | Coordinates to a metal (e.g., Rhodium, Iridium) to create a chiral catalytic environment for substrate binding. |

| Asymmetric Michael Addition | Forms a chiral metal complex that activates the Michael acceptor and controls the nucleophile's trajectory. |

This table outlines potential applications based on the established functions of similar chiral amines and auxiliaries.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct structural features of this compound make it an interesting candidate for incorporation into such systems.

The bulky, lipophilic cyclohexyl group can participate in van der Waals and hydrophobic interactions, while the trifluoromethyl group can engage in fluorous interactions or dipole-dipole interactions. The amine itself can act as a hydrogen bond donor or acceptor. This combination of features could allow the molecule to serve as a "thread" component in a rotaxane, where it is encircled by a macrocyclic "wheel". nih.gov Such mechanically interlocked molecules have applications in molecular machines and advanced catalysis. nih.gov

Future Prospects and Interdisciplinary Research Avenues

Development of Greener Synthetic Routes

The future synthesis of 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine will likely prioritize sustainability and efficiency. Green chemistry principles, such as atom economy and the use of renewable resources, are becoming increasingly important in chemical manufacturing. hims-biocat.eursc.org

One promising approach is the use of biocatalysis. Enzymes, such as transaminases, could be engineered to produce the chiral amine with high enantioselectivity, avoiding the need for chiral separation or the use of heavy metal catalysts. acs.org Asymmetric hydrogenation of a suitable imine precursor represents another green alternative, often providing high yields and enantiomeric excess with minimal waste. acs.orgnih.gov

Below is a hypothetical comparison of a traditional synthetic route with a potential greener alternative.

| Feature | Traditional Synthesis (e.g., Grignard reaction followed by resolution) | Greener Synthesis (e.g., Biocatalytic reductive amination) |

| Starting Materials | Organometallic reagents, chiral resolving agents | Renewable feedstocks (e.g., bio-derived ketones) |

| Solvents | Anhydrous organic solvents (e.g., THF, diethyl ether) | Aqueous media |

| Catalyst | Stoichiometric reagents | Recyclable enzymes |

| Atom Economy | Moderate | High |

| Waste Generation | Significant, including metallic and chiral waste | Minimal |

| Energy Consumption | High (due to heating, cooling, and multiple steps) | Low (often proceeds at ambient temperature) |

This table presents a hypothetical comparison to illustrate the potential advantages of greener synthetic routes.

Exploration of Novel Catalytic Transformations

The structure of this compound makes it an interesting candidate as a ligand in catalysis or as a substrate for novel catalytic transformations.

The chiral amine could serve as a directing group for C-H activation, enabling the functionalization of the cyclohexyl ring at specific positions. acs.orgnih.gov This could lead to the synthesis of a variety of new derivatives with potentially useful properties. For instance, palladium-catalyzed C-H olefination could introduce new carbon-carbon bonds on the cyclohexyl ring. dmaiti.com

Furthermore, the trifluoromethyl group can influence the reactivity of the molecule. Recent advances in catalytic trifluoromethylation and reactions of trifluoromethylated compounds suggest that this part of the molecule could be a handle for further transformations. nih.govacs.org

| Catalytic Transformation | Potential Application for this compound |

| Directed C-H Activation | Functionalization of the cyclohexyl ring to introduce new functional groups. tcichemicals.com |

| Asymmetric Catalysis | Use as a chiral ligand for metal-catalyzed reactions. |

| Photoredox Catalysis | Activation of the C-N or C-H bonds for novel transformations. researchgate.net |

This table outlines potential catalytic transformations involving the target compound.

Advanced Materials Science Applications (excluding biological/medical)

The presence of the trifluoromethyl group suggests potential applications in materials science. Fluorinated compounds are known for their unique properties, such as hydrophobicity, thermal stability, and low surface energy. nih.govresearchgate.net

Incorporating this compound as a monomer or a side-chain in polymers could lead to the development of new materials with tailored properties. For example, such polymers could be used as hydrophobic coatings, high-performance lubricants, or in the formulation of advanced electrolytes for batteries.

Another area of exploration is the use of this compound in the synthesis of fluorinated metal-organic frameworks (F-MOFs). rsc.org The trifluoromethyl groups could impart specific properties to the MOF, such as enhanced gas sorption capabilities or improved stability in harsh chemical environments. rsc.org

| Potential Material | Key Feature Conferred by the Compound | Possible Application |

| Fluorinated Polymer | Hydrophobicity, thermal stability | Hydrophobic coatings, advanced lubricants |

| Fluorinated MOF | Porosity, chemical stability | Gas storage and separation |

| Specialty Surfactant | Low surface tension | Industrial cleaning, emulsification |

This table provides hypothetical materials science applications.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgresearchgate.net The synthesis of this compound and its derivatives could be significantly enhanced by adopting flow chemistry methodologies.

Continuous flow reactors would allow for precise control over reaction parameters, potentially leading to higher yields and purities. thieme-connect.com Furthermore, integrating automated synthesis platforms with real-time reaction monitoring could enable high-throughput screening of reaction conditions and the rapid optimization of synthetic routes. rsc.orgresearchgate.net This would be particularly beneficial for exploring the novel catalytic transformations discussed in section 7.2.

| Aspect | Batch Synthesis | Flow Chemistry & Automated Synthesis |

| Scalability | Challenging, often requires re-optimization | Straightforward, by extending reaction time |

| Safety | Handling of hazardous reagents can be risky | Improved, with smaller reaction volumes and better containment |

| Reproducibility | Can be variable | High, due to precise control of parameters |

| Process Optimization | Time-consuming and labor-intensive | Rapid, with automated high-throughput screening |

This table compares batch and flow chemistry approaches for the synthesis of the target compound.

Unexplored Reactivity in Complex Chemical Environments

The combination of a nucleophilic amine, a robust cyclohexyl group, and an electron-withdrawing trifluoromethyl group could lead to unexplored reactivity in complex chemical environments. For instance, under specific catalytic conditions, the molecule could undergo unexpected rearrangements or C-H functionalization at typically unreactive sites.

Future research could investigate the behavior of this compound under photolytic or electrolytic conditions, potentially leading to novel radical-based transformations. The interaction of the trifluoromethyl group with various catalysts could also be a fruitful area of research, potentially revealing new modes of catalytic activation. The study of its reactivity in ionic liquids or deep eutectic solvents could also unveil novel chemical behavior and applications.

Q & A

Basic: What are the optimal synthetic routes for 1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine, and how can purity be maximized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting cyclohexylmagnesium bromide with 2,2,2-trifluoro-N-methylethan-1-amine precursors under inert conditions can yield the target compound. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization in ethanol/water mixtures ensures high purity (>98%). Monitoring by TLC or HPLC during intermediate steps minimizes byproducts like unreacted amines or trifluoromethyl derivatives .

Basic: How can spectroscopic techniques (NMR, FTIR, MS) confirm the compound’s structure and purity?

- NMR : shows a singlet at ~-70 ppm for the CF group, while reveals a multiplet for the cyclohexyl protons (δ 1.0–2.0 ppm) and a singlet for the methylamine group (δ 2.3 ppm).

- FTIR : Stretching vibrations at 3300–3400 cm (N-H), 1120 cm (C-F), and 2850 cm (C-H cyclohexyl) confirm functional groups.

- MS : ESI-MS displays a molecular ion peak at m/z 209.1 [M+H], with fragmentation patterns consistent with the loss of CF (69 Da) .

Advanced: What strategies resolve contradictions in reported biological activities of enantiomeric forms?

Enantiomers (e.g., (S)- and (R)-configurations, CAS 336105-50-1 and 75703-11-6) may exhibit divergent receptor affinities. To address discrepancies:

- Perform chiral separation using HPLC with a cellulose-based column.

- Test isolated enantiomers in parallel assays (e.g., radioligand binding for serotonin or dopamine receptors).

- Use molecular docking simulations to predict binding poses, correlating with experimental IC values .

Advanced: How do computational methods aid in predicting biological target interactions?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) optimize the compound’s geometry. Molecular docking (AutoDock Vina) into homology models of GPCRs or ion channels predicts binding energies. For instance, the trifluoromethyl group’s electronegativity may enhance interactions with hydrophobic pockets in neural receptors .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

The compound’s flexibility (cyclohexyl ring) and hygroscopicity complicate crystallization. Strategies:

- Use slow vapor diffusion with dichloromethane/hexane.

- Introduce co-crystallizing agents (e.g., tartaric acid derivatives) to stabilize the amine group.

- Collect X-ray diffraction data at low temperatures (100 K) to reduce thermal motion .

Basic: What in vitro assays evaluate neuropharmacological potential?

- Receptor Binding : Screen against 5-HT, NMDA, or σ-1 receptors using H-labeled ligands.

- Cellular Uptake : Assess blood-brain barrier permeability via MDCK-MDR1 monolayers.

- Cytotoxicity : MTT assays in SH-SY5Y neuronal cells to determine IC values .

Advanced: How can reaction kinetics be studied under varying catalytic conditions?

- Kinetic Profiling : Use in situ IR or NMR to monitor intermediate formation.

- Catalyst Screening : Test palladium or nickel catalysts in C-N coupling steps, measuring turnover frequency (TOF).

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., amine nucleophilicity vs. steric hindrance) .

Basic: What purification methods are effective for removing trifluoroacetyl byproducts?

- Acid-Base Extraction : Partition between aqueous HCl (pH 2) and dichloromethane to isolate the amine.

- Distillation : Fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg).

- Solid-Phase Extraction : Use C18 cartridges with methanol/water gradients .

Advanced: How does stereochemistry impact metabolic stability in preclinical models?

- In Vivo Studies : Administer enantiomers to rodents and quantify plasma half-life via LC-MS/MS.

- Microsomal Assays : Compare CYP450 metabolism rates using liver microsomes.

- Molecular Dynamics : Simulate hepatic enzyme binding to predict oxidation sites (e.g., cyclohexyl vs. trifluoromethyl groups) .

Advanced: What statistical approaches reconcile conflicting data in structure-activity relationship (SAR) studies?

- Multivariate Analysis : Principal component analysis (PCA) to identify outliers in biological datasets.

- Bayesian Modeling : Predict activity cliffs using descriptors like logP, polar surface area, and H-bond donors.

- Machine Learning : Train random forest models on enantiomer-specific activity data to prioritize analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.